3,4,5-Trichloro-2-methylpyridine
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Overview
Description
3,4,5-Trichloro-2-methylpyridine is an organic compound with the molecular formula C₆H₄Cl₃N It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that this compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 3,4,5-Trichloro-2-methylpyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that this compound is involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Result of Action
It is known that this compound plays a role in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Action Environment
It is known that the success of the suzuki–miyaura coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloro-2-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine. The process typically requires the use of chlorine gas and a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The use of ultraviolet light or visible light can enhance the reaction rate and yield. The reaction temperature is usually maintained between 70°C and 150°C to optimize the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in partially or fully dechlorinated pyridine derivatives .
Scientific Research Applications
3,4,5-Trichloro-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of herbicides, insecticides, and other agrochemical products.
Comparison with Similar Compounds
3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with similar chemical properties.
2-Chloro-4-methylpyridine: A compound with one chlorine and one methyl group, used in similar applications.
3,4-Dichloro-2-methylpyridine: A derivative with two chlorine atoms and one methyl group.
Uniqueness: 3,4,5-Trichloro-2-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct reactivity and interaction profiles compared to other chlorinated pyridines. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3,4,5-trichloro-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOWHPVSGZEIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632836 |
Source
|
Record name | 3,4,5-Trichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-77-9 |
Source
|
Record name | 3,4,5-Trichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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